
N'-(2-chloro-6-methylphenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloro-6-methylphenyl)benzenecarboximidamide is an organic compound with the molecular formula C14H13ClN2 It is known for its unique structure, which includes a benzenecarboximidamide group attached to a 2-chloro-6-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloro-6-methylphenyl)benzenecarboximidamide typically involves the reaction of 2-chloro-6-methylaniline with benzonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloro-6-methylaniline+benzonitrile→N’-(2-chloro-6-methylphenyl)benzenecarboximidamide
Industrial Production Methods
In an industrial setting, the production of N’-(2-chloro-6-methylphenyl)benzenecarboximidamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloro-6-methylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-(2-chloro-6-methylphenyl)benzenecarboximidamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-chloro-6-methylphenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase IX, which is involved in tumor cell metabolism and pH regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methylphenyl)carbamate
- N-(2-chloro-6-methylphenyl)urea
- N-(2-chloro-6-methylphenyl)thiourea
Uniqueness
N’-(2-chloro-6-methylphenyl)benzenecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89070-03-1 |
|---|---|
Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N'-(2-chloro-6-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-6-5-9-12(15)13(10)17-14(16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,16,17) |
InChI Key |
RVWDUDCMVNFEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


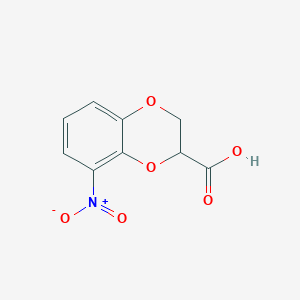

![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
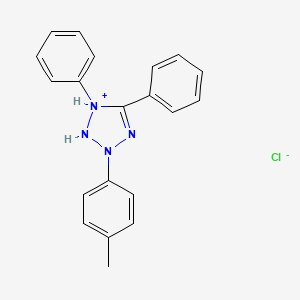
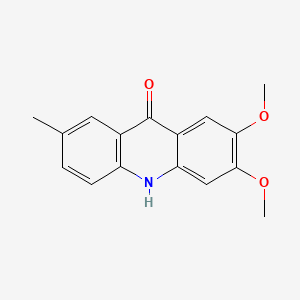
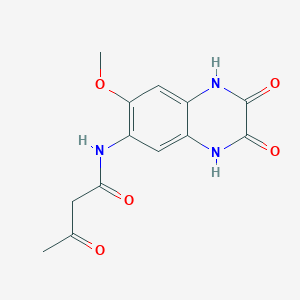
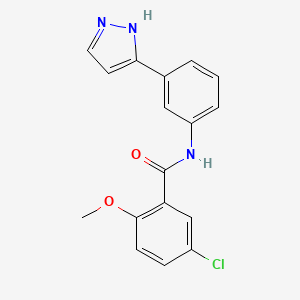
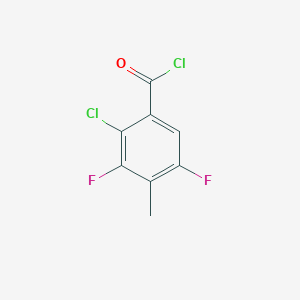
![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)
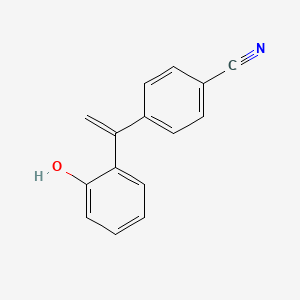
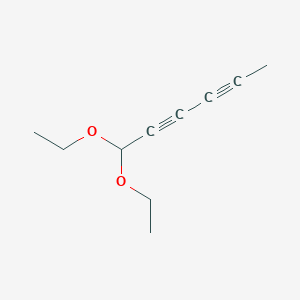

![2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14135620.png)
![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
